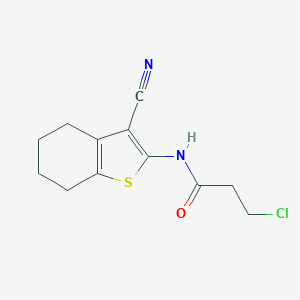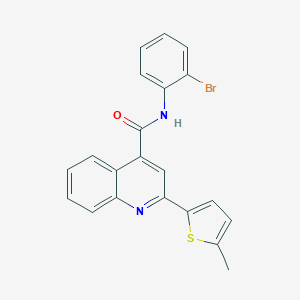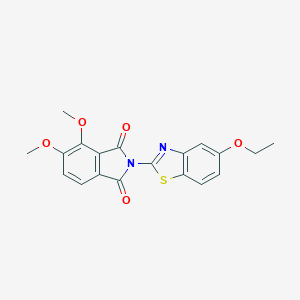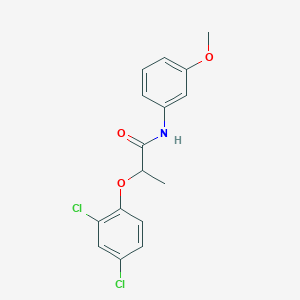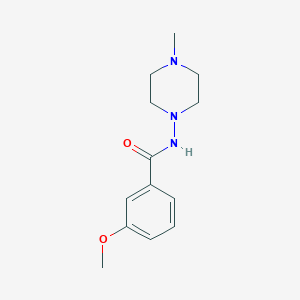
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, commonly known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMMP belongs to the class of benzamide derivatives and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making MMMP a promising candidate for the treatment of type 2 diabetes and related metabolic disorders.
Mecanismo De Acción
MMMP exerts its therapeutic effects by inhibiting the activity of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which is a negative regulator of insulin signaling. 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide dephosphorylates the insulin receptor and other key signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, MMMP enhances insulin signaling, leading to improved glucose uptake and utilization by peripheral tissues.
Biochemical and Physiological Effects
MMMP has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, MMMP has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have additional metabolic benefits beyond its effects on glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MMMP as a research tool is its specificity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which allows for the selective inhibition of this enzyme without affecting other phosphatases. However, one of the limitations of MMMP is its relatively low potency compared to other 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for research on MMMP and related compounds. One area of interest is the optimization of MMMP's potency and selectivity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which may improve its therapeutic potential. Another area of interest is the investigation of MMMP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the development of MMMP analogs with improved pharmacokinetic properties and oral bioavailability may facilitate its translation into clinical use.
Métodos De Síntesis
The synthesis of MMMP involves several steps, starting with the reaction of 3-methoxyaniline with 4-methylpiperazine to form 3-methoxy-N-(4-methylpiperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form MMMP. The synthesis of MMMP has been optimized to improve its yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
MMMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and related metabolic disorders. In vitro studies have shown that MMMP is a potent inhibitor of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the beneficial effects of MMMP on glucose homeostasis and insulin sensitivity.
Propiedades
Número CAS |
353786-95-5 |
|---|---|
Nombre del producto |
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)14-13(17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Clave InChI |
QYEDGIZATYLOHT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
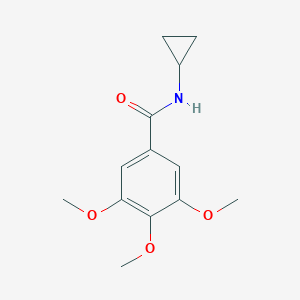
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
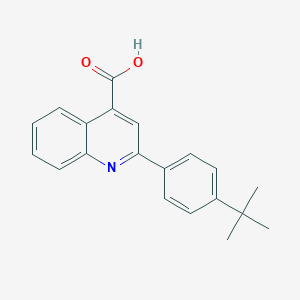
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
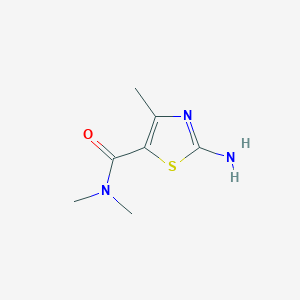
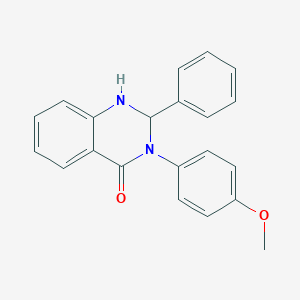
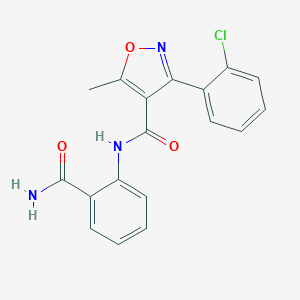
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
